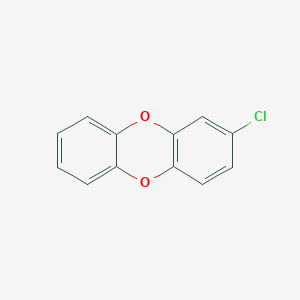

2-クロロジベンゾ-P-ジオキシン

概要

説明

2-Chlorodibenzo-P-dioxin is a member of the polychlorinated dibenzo-p-dioxins (PCDDs) family, which are known for their environmental persistence and toxicity. These compounds are primarily anthropogenic and contribute to persistent organic pollution. They are often referred to as dioxins and are known for their lipophilic properties, leading to bioaccumulation in living organisms .

科学的研究の応用

Toxicological Studies

2-Cl-DiBD has been studied extensively due to its toxicological implications. It is associated with various health risks, including carcinogenicity and reproductive toxicity. Research indicates that exposure to chlorinated dioxins can lead to significant health effects in both humans and animals. For example, studies have shown that 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a related compound, can cause liver tumors in rodents, suggesting similar potential risks for 2-Cl-DiBD .

Health Effects

- Carcinogenicity : Evidence suggests that 2-Cl-DiBD may act as a tumor promoter and is linked to increased cancer mortality rates in exposed populations .

- Reproductive Toxicity : Animal studies have indicated that exposure to dioxins can lead to reproductive issues, including developmental abnormalities .

Biodegradation Research

Bioremediation of dioxins is an essential area of research, particularly for compounds like 2-Cl-DiBD. Various microbial strains have been identified that can degrade dioxins effectively.

Microbial Degradation

- Sphingomonas sp. strain RW1 : This strain has shown the capability to degrade 2-Cl-DiBD in contaminated soils. The degradation process involves converting the compound into less toxic metabolites .

- Enzymatic Pathways : Research has identified specific enzymes involved in the degradation of chlorinated dioxins, highlighting the potential for biotechnological applications in environmental cleanup efforts .

Remediation Strategies

Effective remediation strategies are crucial for addressing contamination by dioxins, including 2-Cl-DiBD. Various methods are being explored:

Phytoremediation

- Utilizing plants capable of uptaking and degrading dioxins from contaminated soil is an emerging area of interest. Certain plant species have been identified as effective in reducing dioxin levels in the environment.

Enhanced Bioremediation

- Combining microbial degradation with other techniques such as chemical oxidation or thermal treatment can enhance the removal efficiency of dioxins from contaminated sites .

Data Table: Summary of Key Findings on 2-Chlorodibenzo-P-dioxin

Case Studies

Several case studies illustrate the applications of research findings on 2-Cl-DiBD:

- Soil Contamination at Industrial Sites :

- Health Impact Assessments :

- Phytoremediation Trials :

作用機序

Biochemical Pathways

The primary biochemical pathway affected by 2-CDD is the aryl hydrocarbon receptor signaling pathway . This pathway is involved in the metabolism of xenobiotics, or foreign substances, in the body. The activation of this pathway leads to the expression of various enzyme genes that play a role in the metabolism and detoxification of xenobiotics .

Pharmacokinetics

It is known that the compound is lipophilic, meaning it is soluble in fat and tends to accumulate in fatty tissues . This property allows 2-CDD to bioaccumulate in humans and wildlife . The compound is also persistent in the environment, contributing to its long-term bioaccumulation .

Result of Action

The activation of the aryl hydrocarbon receptor by 2-CDD leads to various molecular and cellular effects. These include the induction of δ-aminolevulinic acid synthetase (ALAS), a rate-limiting enzyme in heme synthesis . Overproduction of ALAS can damage cellular tissues and potentially manifest symptoms similar to porphyria . 2-CDD can also induce lymphocyte apoptosis, inhibit the production of cytotoxic T cells, and promote the high expression of immune-suppressive factors , leading to immune system regulatory dysfunction .

生化学分析

Biochemical Properties

2-Chlorodibenzo-P-dioxin, like other dioxins, is known to interact with the aryl hydrocarbon receptor (AhR) in cells . This receptor is a transcription factor involved in the expression of various genes, including those involved in xenobiotic metabolism . Upon activation by 2-Chlorodibenzo-P-dioxin, the AhR can induce the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes .

Cellular Effects

The binding of 2-Chlorodibenzo-P-dioxin to the AhR can have various effects on cellular function. For instance, it can influence cell signaling pathways and gene expression . It has been suggested that 2-Chlorodibenzo-P-dioxin can induce apoptosis in lymphocytes, inhibit the production of cytotoxic T cells, and promote the high expression of immune suppression factors . These effects can lead to disruptions in immune system regulation .

Molecular Mechanism

The molecular mechanism of 2-Chlorodibenzo-P-dioxin primarily involves its interaction with the AhR . Upon binding to the receptor, 2-Chlorodibenzo-P-dioxin can activate or inhibit enzymes, leading to changes in gene expression . This can result in various biochemical and toxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chlorodibenzo-P-dioxin can change over time. For example, studies have shown that the compound’s toxicity can vary depending on the duration of exposure . Additionally, 2-Chlorodibenzo-P-dioxin is known for its environmental persistence, which can lead to long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 2-Chlorodibenzo-P-dioxin can vary with different dosages in animal models . For instance, high doses of the compound can lead to toxic or adverse effects, such as hepatotoxicity and immune suppression . The specific effects can depend on the species and the specific dosage used .

Metabolic Pathways

2-Chlorodibenzo-P-dioxin is involved in various metabolic pathways. It is known to interact with enzymes such as cytochrome P450, which plays a role in the metabolism of xenobiotics . The compound can also affect metabolic flux and metabolite levels .

Transport and Distribution

2-Chlorodibenzo-P-dioxin can be transported and distributed within cells and tissues . In various animal species, the liver and adipose tissues appear to be the major storage organs for the compound . The distribution of 2-Chlorodibenzo-P-dioxin does not appear to be related to the acute toxic effects of the compound .

Subcellular Localization

Given its lipophilic nature and its ability to bind to the AhR, it is likely that the compound can localize to various compartments within the cell

準備方法

The synthesis of 2-Chlorodibenzo-P-dioxin can be achieved through various methods. One common approach involves the thermal polymerization and mechanical mixing-illumination method. This method utilizes g-C3N4 and Pd/g-C3N4 catalysts under UV-vis irradiation. The catalysts are prepared by thermal polymerization and characterized by techniques such as XRD, TEM, BET, SEM, and UV-vis DRS analyses . Industrial production methods often involve the unintentional formation of dioxins during processes such as the incineration of chlorine-containing substances and the bleaching of paper .

化学反応の分析

2-Chlorodibenzo-P-dioxin undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, often leading to the formation of more toxic derivatives.

Substitution: Chlorine atoms in the compound can be substituted with other atoms or groups, altering its chemical properties.

Common reagents used in these reactions include Pd/g-C3N4 catalysts and UV-vis irradiation conditions. Major products formed from these reactions include dibenzo-p-dioxin and other dechlorinated derivatives .

類似化合物との比較

2-Chlorodibenzo-P-dioxin is often compared with other polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). Similar compounds include:

2,3,7,8-Tetrachlorodibenzo-P-dioxin (TCDD): Known for its high toxicity and environmental persistence.

1,2,3,4,7,8-Hexachlorodibenzo-P-dioxin: Another highly toxic dioxin with similar properties.

What sets 2-Chlorodibenzo-P-dioxin apart is its specific chlorine substitution pattern, which influences its chemical reactivity and toxicity profile.

生物活性

2-Chlorodibenzo-p-dioxin (2-CDD) is one of the chlorinated dibenzo-p-dioxin congeners, which are known for their toxicological effects and persistence in the environment. This article explores the biological activity of 2-CDD, focusing on its mechanisms of action, toxic effects, and relevant case studies.

The biological activity of 2-CDD is primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR) . Upon binding, 2-CDD activates AhR, leading to the transcription of genes associated with various biological responses. This process involves:

- Ligand Binding : 2-CDD binds to AhR in the cytosol.

- Translocation to Nucleus : The AhR-ligand complex translocates to the nucleus and dimerizes with aryl hydrocarbon receptor nuclear translocator (ARNT).

- Gene Activation : The complex binds to dioxin-responsive elements (DREs) in target genes, initiating transcriptional activation .

Toxicological Effects

2-CDD exhibits a range of toxicological effects that can impact various biological systems:

- Carcinogenicity : Epidemiological studies suggest an increased incidence of cancers such as soft-tissue sarcoma and non-Hodgkin lymphoma associated with dioxin exposure. In animal models, 2-CDD has been shown to promote tumor formation .

- Reproductive and Developmental Toxicity : Studies indicate that exposure to 2-CDD can lead to reproductive impairments and developmental anomalies. For instance, perinatal exposure has been linked to thymic atrophy and immune suppression in offspring .

- Immunotoxicity : Thymic atrophy is a notable immunotoxic effect observed in experimental animals exposed to 2-CDD. This effect is more pronounced when exposure occurs during critical periods of immune system development .

Case Studies

Several studies have investigated the biological effects of 2-CDD, providing insights into its toxicity:

- Reproduction Study in Rats :

- Microbial Interaction Study :

- Human Health Studies :

Data Table: Summary of Biological Effects

特性

IUPAC Name |

2-chlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClO2/c13-8-5-6-11-12(7-8)15-10-4-2-1-3-9(10)14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIUGGRUEPHPVNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC3=C(O2)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90192488 | |

| Record name | 2-Chlorodibenzo-4-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39227-54-8 | |

| Record name | 2-Chlorodibenzo-p-dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39227-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorodibenzo-4-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039227548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorodibenzo-4-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0SSV5YGWH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the environmental concerns surrounding 2-Chlorodibenzo-P-dioxin?

A1: 2-Chlorodibenzo-P-dioxin (2-CDD) is a concerning environmental pollutant primarily originating from incineration and combustion sources []. Its persistence in the environment and potential for bioaccumulation raise concerns about its impact on ecosystems and human health.

Q2: Are there microorganisms capable of degrading 2-CDD?

A2: Yes, research has identified several bacterial species capable of degrading 2-CDD. Sphingomonas sp. strain RW1 effectively removes 2-CDD from soil, with the rate influenced by soil organic matter content []. Similarly, Pseudomonas aeruginosa exhibits varying growth rates depending on the chlorine substitution of dioxins, effectively degrading 2-CDD albeit at a lower rate compared to dibenzofuran or dibenzo-p-dioxin []. The biodegradation pathway of 2-CDD has been studied in the biphenyl-utilising strain JB1 []. Further investigation into the soil microbiome response during bioremediation of 2-CDD contaminated soil has also been conducted [].

Q3: How does the structure of 2-CDD affect its biodegradability?

A3: The degree of chlorine substitution in dioxins, including 2-CDD, influences their biodegradability. Pseudomonas aeruginosa, for instance, shows a decreasing growth rate with increasing chlorine substitution in dioxin compounds []. This suggests that the presence and position of chlorine atoms impact the ability of microorganisms to break down these compounds.

Q4: What are the possible biodegradation pathways of 2-CDD?

A4: Research suggests a potential biodegradation pathway for 2-CDD involving the formation of hydroxydibenzofuran, 2-hydroxy-3-allyl-benzofuran, and 2-carboxyvinyloxy phenyl acetic acid as identified in the degradation of dibenzofuran by Pseudomonas aeruginosa []. This suggests a similar pathway might be involved in 2-CDD degradation, although further research is needed to confirm this.

Q5: What is the role of Sphingomonas wittichii RW1 in dioxin degradation?

A5: Sphingomonas wittichii RW1 is a bacterium known for its ability to degrade dioxins, including 2-CDD. Research using shotgun proteomics has shed light on the enzymes involved in this process. While enzymes like dioxin dioxygenase (DxnA1A2), trihydroxybiphenyl dioxygenase (DbfB), meta-cleavage product hydrolase (DxnB), and reductase (RedA2) were confirmed in their roles, the study suggests a complex enzymatic network with additional enzymes potentially playing a role in 2-CDD degradation [].

Q6: What innovative methods are being explored for 2-CDD removal from the environment?

A6: Beyond bioremediation, researchers are exploring the use of ionic liquids, specifically imidazolium-based ones with long alkyl side chains and dicyanoamide anions, for efficient absorption of 2-CDD from gaseous streams, offering a potential method for capturing this pollutant from industrial emissions []. Additionally, photocatalytic reductive dechlorination using Pd modified g-C3N4 photocatalysts under UV-vis irradiation has shown promise for 2-CDD removal []. Enhanced photocatalytic reduction using g-C3N4/NiO heterojunction composites under ultraviolet-visible light illumination is another avenue being actively researched [].

Q7: What is the standard molar enthalpy of formation of 2-CDD?

A7: The standard molar enthalpy of formation for crystalline 2-CDD is -171.3 ± 3.2 kJ/mol, and for its gaseous state, it is -74.1 ± 3.3 kJ/mol. These values were determined using rotating-bomb calorimetry for combustion energy and Calvet microcalorimetry for the enthalpy of sublimation []. A more recent study has been conducted to further refine this value [].

Q8: How accurate are computational methods in predicting thermodynamic properties of 2-CDD and related compounds?

A8: Density functional theory (DFT) calculations, particularly at the B3LYP level using isodesmic reactions, have been employed to estimate the enthalpies of formation for 2-CDD and other chlorinated dibenzo-p-dioxins []. While DFT calculations provide reasonable estimations, discrepancies between calculated and experimental values exist, ranging from 2 to 20 kJ/mol for chlorinated dibenzo-p-dioxins [].

Q9: Is there a comprehensive database for the thermodynamic properties of 2-CDD and related compounds?

A9: Yes, researchers have compiled a database of thermodynamic data for dibenzo-p-dioxin, dibenzofuran, and their polychlorinated derivatives, including 2-CDD []. This database includes evaluated values for enthalpies of formation, fusion, entropies, heat capacities, and vapor pressures, crucial for understanding the behavior and fate of these compounds in the environment.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。